molecular formula C27H25N5O2S B11402424 5-({[5-benzyl-4-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-3-(2-methylphenyl)-1,2,4-oxadiazole

5-({[5-benzyl-4-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-3-(2-methylphenyl)-1,2,4-oxadiazole

Cat. No.: B11402424
M. Wt: 483.6 g/mol
InChI Key: NUNMHYPPMMDKGH-UHFFFAOYSA-N
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Description

5-({[5-benzyl-4-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-3-(2-methylphenyl)-1,2,4-oxadiazole is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by the presence of a triazole ring, an oxadiazole ring, and various substituents that contribute to its unique chemical properties

Preparation Methods

The synthesis of 5-({[5-benzyl-4-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-3-(2-methylphenyl)-1,2,4-oxadiazole typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The triazole ring is formed through the cyclization of appropriate hydrazine derivatives with carboxylic acids or their derivatives.

    Introduction of the Sulfanyl Group: The sulfanyl group is introduced via S-alkylation reactions, where a thiol group reacts with an alkyl halide.

    Formation of the Oxadiazole Ring: The oxadiazole ring is synthesized through the cyclization of acyl hydrazides with nitriles or other suitable reagents.

    Final Assembly: The final compound is assembled by linking the triazole and oxadiazole rings through appropriate coupling reactions.

Industrial production methods may involve optimization of these steps to improve yield and scalability, often using automated synthesis equipment and high-throughput screening techniques.

Chemical Reactions Analysis

5-({[5-benzyl-4-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-3-(2-methylphenyl)-1,2,4-oxadiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where substituents on the aromatic rings are replaced by other groups.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, copper), and specific temperature and pressure conditions.

Scientific Research Applications

5-({[5-benzyl-4-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-3-(2-methylphenyl)-1,2,4-oxadiazole has a wide range of scientific research applications:

    Medicinal Chemistry: The compound has shown potential as an antimicrobial, antifungal, and anticancer agent. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development.

    Materials Science: The compound’s ability to form stable complexes with metals makes it useful in the development of new materials with specific electronic or optical properties.

    Biological Research: The compound can be used as a probe to study biological pathways and interactions, particularly those involving sulfur-containing groups.

    Industrial Applications: The compound’s stability and reactivity make it suitable for use in industrial processes, such as catalysis and polymer synthesis.

Mechanism of Action

The mechanism of action of 5-({[5-benzyl-4-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-3-(2-methylphenyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. For example, in antimicrobial applications, the compound may inhibit the synthesis of essential bacterial cell wall components, leading to cell death. In anticancer applications, the compound may interfere with cell division or induce apoptosis in cancer cells.

Comparison with Similar Compounds

5-({[5-benzyl-4-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-3-(2-methylphenyl)-1,2,4-oxadiazole can be compared with other similar compounds, such as:

    4,5-Disubstituted-4H-1,2,4-triazole-3-thiols: These compounds share the triazole-thiol moiety and exhibit similar biological activities, such as antimicrobial and antifungal properties.

    1,2,4-Oxadiazole Derivatives: Compounds with the oxadiazole ring often show similar reactivity and applications in materials science and medicinal chemistry.

    Benzyl-Substituted Triazoles: These compounds have similar structural features and can be used in similar applications, such as drug development and biological research.

The uniqueness of this compound lies in its combination of functional groups, which confer specific reactivity and biological activity not found in other compounds.

Properties

Molecular Formula

C27H25N5O2S

Molecular Weight

483.6 g/mol

IUPAC Name

5-[[5-benzyl-4-(4-ethoxyphenyl)-1,2,4-triazol-3-yl]sulfanylmethyl]-3-(2-methylphenyl)-1,2,4-oxadiazole

InChI

InChI=1S/C27H25N5O2S/c1-3-33-22-15-13-21(14-16-22)32-24(17-20-10-5-4-6-11-20)29-30-27(32)35-18-25-28-26(31-34-25)23-12-8-7-9-19(23)2/h4-16H,3,17-18H2,1-2H3

InChI Key

NUNMHYPPMMDKGH-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=NN=C2SCC3=NC(=NO3)C4=CC=CC=C4C)CC5=CC=CC=C5

Origin of Product

United States

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